TS 155-2
Overview
Description
TS 155-2 is a macrocyclic lactone compound with the molecular formula C39H60O11 and a molecular weight of 704.9 g/mol . It is related to hygrolidin but is produced by a different species of the genus Streptomyces . This compound is known for its inhibitory effects on calcium entry into cells induced by thrombin stimulation .
Preparation Methods
TS 155-2 is synthesized by a specific species of Streptomyces . The detailed synthetic routes and reaction conditions for its preparation are not extensively documented in the literature. it is known that the compound is produced through fermentation processes involving the Streptomyces species . Industrial production methods would likely involve optimizing these fermentation conditions to maximize yield and purity.
Chemical Reactions Analysis
TS 155-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
TS 155-2 has several scientific research applications, including:
Mechanism of Action
TS 155-2 exerts its effects by inhibiting calcium entry into cells induced by thrombin stimulation . Thrombin triggers phospholipase C, resulting in the rapid generation of inositol 1,4,5-trisphosphate, which elicits the release of calcium from internal storage sites . This compound blocks this calcium influx, thereby modulating various cellular processes .
Comparison with Similar Compounds
Biological Activity
TS 155-2 is a macrocyclic lactone derivative produced by specific Streptomyces species. It has garnered attention due to its potential therapeutic applications, particularly in the inhibition of thrombin-stimulated calcium entry into cells. This article details the biological activity of this compound, including its mechanism of action, research findings, and relevant case studies.
This compound functions primarily as an inhibitor of calcium entry into cells induced by thrombin stimulation. This action is significant as it suggests potential applications in conditions where calcium signaling plays a critical role, such as in thrombosis and inflammation. The compound's ability to modulate calcium influx may also imply broader implications for cellular signaling pathways influenced by calcium dynamics.
Property | Details |
---|---|
Chemical Structure | Macrocyclic lactone |
CAS Number | 1314486-37-7 |
Molecular Weight | 704.9 g/mol |
Solubility | Soluble in ethanol, methanol, DMF, and DMSO |
Target | Calcium channels (indirectly via thrombin) |
Biological Activity
Research indicates that this compound exhibits several biological activities:
Research Findings
A comprehensive literature review reveals limited but promising findings regarding this compound:
- In Vitro Studies : Preliminary in vitro assays have demonstrated that this compound can significantly inhibit calcium influx in response to thrombin stimulation, suggesting its potential utility in managing conditions associated with excessive thrombin activity .
- Case Studies : While specific case studies on this compound are sparse, related compounds exhibiting similar mechanisms have shown efficacy in clinical settings for managing cardiovascular diseases. For instance, studies on other macrocyclic lactones have highlighted their roles in modulating vascular tone and platelet function .
Future Directions
Given the preliminary evidence supporting the biological activity of this compound, future research should focus on:
- Clinical Trials : Conducting controlled clinical trials to evaluate the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : Further elucidating the precise mechanisms through which this compound affects cellular signaling pathways and its interactions with various ion channels.
- Comparative Studies : Investigating the biological activity of this compound relative to other known inhibitors of thrombin-induced pathways to better understand its therapeutic potential.
Properties
IUPAC Name |
(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60O11/c1-21(2)36-27(8)31(48-33(42)16-15-32(40)41)20-39(46,50-36)29(10)35(44)28(9)37-30(47-11)14-12-13-22(3)17-24(5)34(43)25(6)18-23(4)19-26(7)38(45)49-37/h12-16,18-19,21,24-25,27-31,34-37,43-44,46H,17,20H2,1-11H3,(H,40,41)/b14-12+,16-15+,22-13+,23-18+,26-19+/t24-,25+,27-,28-,29-,30-,31+,34-,35+,36+,37+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLOHEMXTLVMFP-ABIYTGBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)C)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)O)O)O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/C)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
704.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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